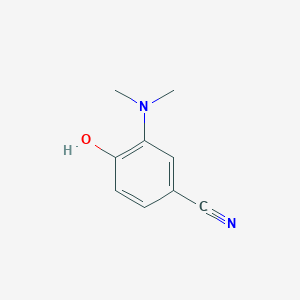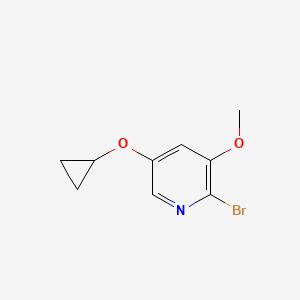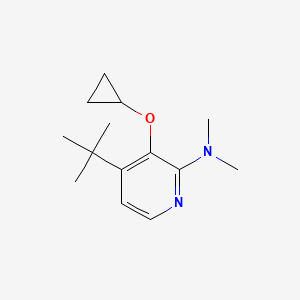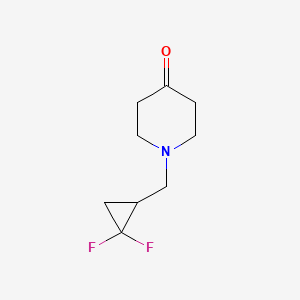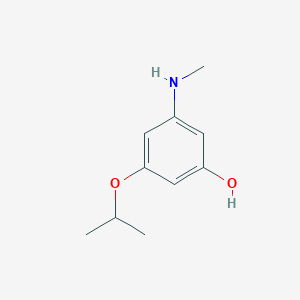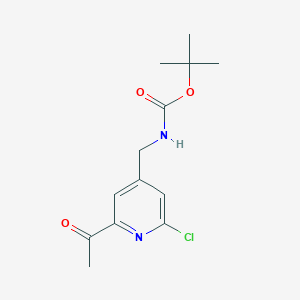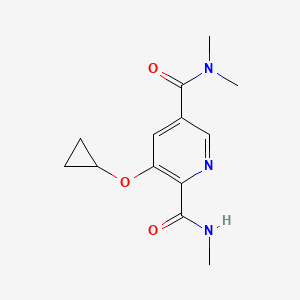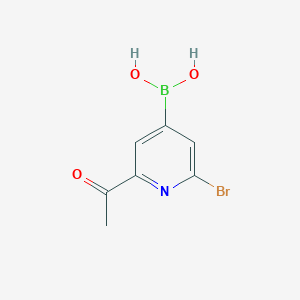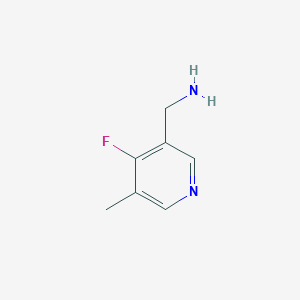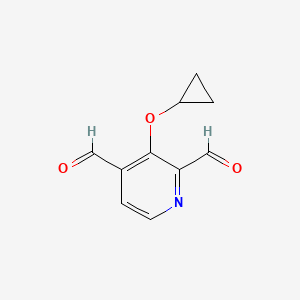
3-Cyclopropoxypyridine-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C10H9NO3 It features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two aldehyde groups at the 2- and 4-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde typically involves the cyclopropanation of pyridine derivatives followed by formylation reactions. One common method includes the reaction of 3-cyclopropoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde groups at the 2- and 4-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Cyclopropoxypyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: 3-Cyclopropoxypyridine-2,4-dicarboxylic acid.
Reduction: 3-Cyclopropoxypyridine-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
3-Cyclopropoxypyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The cyclopropoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in substitution reactions. The compound’s interactions with biological molecules, such as enzymes, can be studied to understand its potential biochemical effects.
類似化合物との比較
Similar Compounds
3-Cyclopropoxypyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dinitro: Similar structure but with nitro groups instead of aldehyde groups.
Uniqueness
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is unique due to the presence of both cyclopropoxy and aldehyde functional groups on the pyridine ring
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
3-cyclopropyloxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-4-11-9(6-13)10(7)14-8-1-2-8/h3-6,8H,1-2H2 |
InChIキー |
ZKBUGYYIWVKYRV-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=CN=C2C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


